Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(4-5-20-11)15-21(17,18)10-6-7(13)2-3-8(10)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNCYLUBROHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362064 | |
| Record name | methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5693-34-5 | |
| Record name | methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation Reaction with DMAP in Dichloromethane
Procedure :
To a stirred solution of methyl 3-aminothiophene-2-carboxylate (1.0 g, 6.36 mmol) and DMAP (776 mg, 6.36 mmol) in anhydrous dichloromethane (20 mL), 2,5-dichlorobenzenesulfonyl chloride (1.2 equiv, 7.63 mmol) is added dropwise at 0°C under nitrogen. The mixture is warmed to room temperature and stirred for 12 hours. The reaction is quenched with ice-cold water (50 mL), and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
Purification :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (1.4 g, 78%).
Key Data :
- Yield : 78%
- Reaction Time : 12 hours
- Solvent : Dichloromethane
- Base : DMAP
Alternative Method Using Pyridine in Acetonitrile
Procedure :
Methyl 3-aminothiophene-2-carboxylate (1.5 g, 9.54 mmol) is dissolved in acetonitrile (30 mL) with pyridine (1.2 mL, 14.3 mmol). 2,5-Dichlorobenzenesulfonyl chloride (2.3 g, 9.54 mmol) is added in one portion, and the mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate (100 mL). The organic phase is washed with 1M hydrochloric acid, saturated sodium bicarbonate, and brine, then dried and concentrated.
Purification :
Recrystallization from ethanol/water (4:1) affords the product as off-white crystals (2.1 g, 72%).
Key Data :
- Yield : 72%
- Reaction Time : 6 hours
- Solvent : Acetonitrile
- Base : Pyridine
Comparative Analysis of Reaction Conditions
The choice of base and solvent significantly impacts reaction efficiency:
| Condition | DMAP/Dichloromethane | Pyridine/Acetonitrile |
|---|---|---|
| Yield | 78% | 72% |
| Reaction Time | 12 hours | 6 hours |
| Purification Method | Chromatography | Recrystallization |
| Purity | >95% (HPLC) | >98% (HPLC) |
DMAP enhances nucleophilicity of the amine, enabling milder conditions, while pyridine requires higher temperatures but simplifies workup.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Optimization Challenges and Solutions
Byproduct Formation
Over-sulfonylation or disubstitution is mitigated by stoichiometric control (1:1 amine:sulfonyl chloride ratio) and low-temperature additions.
Solvent Selection
Polar aprotic solvents (acetonitrile, dichloromethane) improve sulfonyl chloride solubility, while ethereal solvents (THF) reduce yields due to poor reagent dispersion.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems with in-line quenching reduce reaction times to <2 hours, achieving yields of 85–90%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxylate Esters with Sulfonamide/Sulfamoyl Groups
Ethyl 2-[2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]ethanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences :
- Functional Implications : The oxadiazole moiety may enhance π-π stacking interactions in biological targets, whereas the dichlorophenyl group in the target compound could improve lipophilicity and halogen bonding .
Ethyl 5-[(3R)-4-Amino-3-hydroxybutyl]thiophene-2-carboxylate
- Structural Differences: Substituted with an amino alcohol side chain at position 5 instead of a sulfamoyl group. Lacks aromatic chlorination, reducing steric bulk and electronic effects compared to the dichlorophenyl group .
- Functional Implications: The amino alcohol side chain may confer solubility in polar solvents, whereas the dichlorophenyl group in the target compound could enhance membrane permeability .
Methyl 4-Hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-Dioxide
- Structural Differences: Features a fused thieno-thiazine ring system with a sulfone group. Contains a hydroxy group at position 4, absent in the target compound .
Dichlorophenyl-Substituted Analogs
3-(2,5-Dichlorophenyl)-1,1-Dimethylurea
- Structural Differences :
- The target compound’s thiophene core may offer different modes of action, such as enzyme inhibition via sulfonamide interactions .
RWJ56110 (Schizophrenia Drug Candidate)
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₉Cl₂N₁O₄S₂ and a molecular weight of approximately 366.24 g/mol. It appears as a white crystalline solid, which is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol. The presence of the sulfonylamino group and the dichlorophenyl moiety contributes to its unique reactivity and potential applications in medicinal chemistry.
The biological activity of this compound can be attributed to several key mechanisms:
- Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions, which are crucial for its interaction with biological targets.
- Electrophilic Aromatic Substitution : The electron-rich thiophene ring allows for electrophilic aromatic substitution reactions, enhancing the compound's reactivity with various biomolecules.
- Carboxylate Functionality : The carboxylate group can undergo esterification or hydrolysis, influencing the compound's solubility and reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its structural similarities to other sulfonamide compounds suggest a mechanism involving inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Case Studies
- Antimicrobial Activity :
- In vitro studies have demonstrated that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | C₁₂H₉N₁O₄S | Lacks dichlorophenyl group; focuses on sulfamoyl functionality |
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | C₁₂H₉ClO₄S | Contains chlorosulfonyl instead of sulfonamide; different reactivity profile |
| Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate | C₁₃H₁₀Cl₂O₃S | Features a methoxy group; alters solubility and reactivity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Begin with coupling the sulfonyl chloride derivative of 2,5-dichlorophenyl to a thiophene-2-carboxylate scaffold. Use anhydrous dichloromethane (CH₂Cl₂) under nitrogen, as described for analogous sulfonamide-thiophene syntheses . Monitor the reaction via TLC and purify via reverse-phase HPLC (gradient: 30%→100% methanol/water) to isolate the product. Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of anhydride) and reaction time (e.g., overnight reflux).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be prioritized?
- Methodology : Employ H/C NMR to confirm the sulfonylamino group (δ ~10-11 ppm for NH) and thiophene ring protons (δ ~6.5-7.5 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹, S=O ~1350/1150 cm⁻¹) validates functional groups . For purity, combine HPLC with high-resolution mass spectrometry (HRMS).
Q. How should researchers handle solubility challenges during in vitro bioassays?
- Methodology : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer. Confirm stability via UV-Vis spectroscopy (200-400 nm) to detect aggregation or degradation. If precipitation occurs, consider sonication or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodology : Perform SAR studies by modifying substituents on the dichlorophenyl or thiophene moieties. For example:
- Replace chlorine with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity.
- Introduce methyl or tert-butyl groups to improve lipophilicity and membrane permeability .
- Assess cytotoxicity using MTT assays on mammalian cell lines alongside antibacterial testing .
Q. What strategies resolve discrepancies in biological activity across different assay systems?
- Methodology : Systematically vary assay parameters (e.g., pH, temperature, bacterial strain). For inconsistent MIC values:
- Confirm compound stability under assay conditions via LC-MS.
- Test metabolite formation using liver microsomes to rule out prodrug activation .
- Compare results with positive controls (e.g., ciprofloxacin) to validate assay reliability .
Q. How can computational methods predict the compound’s interaction with target enzymes?
- Methodology : Use molecular docking (AutoDock Vina) to model binding to bacterial dihydrofolate reductase (DHFR). Prioritize docking poses with hydrogen bonds between the sulfonamide group and active-site residues (e.g., Asp27, Thr121). Validate predictions with mutagenesis studies .
Q. What analytical approaches identify degradation products under accelerated stability testing?
- Methodology : Expose the compound to stress conditions (40°C/75% RH, UV light). Analyze degradation via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
